Igran-dicuran mixt.

Description

Based on contextual analysis of the term "mixt" (a historical term for mixtures or compounds) and related evidence, it is likely a multicomponent formulation used in industrial, pharmaceutical, or agricultural contexts . For instance:

- Structural Characteristics: The term "mixt" often denotes a blend of two or more components where properties emerge from interactions between constituents. For example, pre-mixed excipients (simple physical mixtures of pharmaceutical ingredients) are functionally analogous .

- Functional Use: Similar mixtures, such as herbicide or antifouling agent blends (e.g., Irgarol and Diuron), are used in agriculture and marine coatings. These mixtures often combine compounds with complementary mechanisms of action to enhance efficacy .

Properties

CAS No. |

37341-11-0 |

|---|---|

Molecular Formula |

C20H32ClN7OS |

Molecular Weight |

454.0 g/mol |

IUPAC Name |

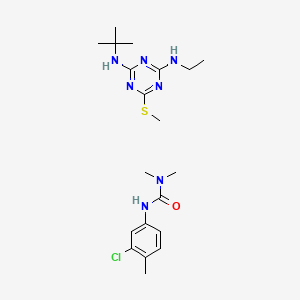

2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;3-(3-chloro-4-methylphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C10H13ClN2O.C10H19N5S/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3;1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h4-6H,1-3H3,(H,12,14);6H2,1-5H3,(H2,11,12,13,14,15) |

InChI Key |

ANUBBRCBYOZEJT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Igran-dicuran mixt.” involves the preparation of its active ingredients, which are typically derivatives of triazine and urea. The triazine derivatives are synthesized through a series of condensation reactions involving cyanuric chloride and various amines under controlled temperature and pH conditions. The urea derivatives are produced by reacting isocyanates with amines or alcohols.

Industrial Production Methods

Industrial production of “Igran-dicuran mixt.” involves large-scale chemical synthesis in reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity of the active ingredients. The final product is formulated as a suspension concentrate, which is then packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

“Igran-dicuran mixt.” undergoes several types of chemical reactions, including:

Oxidation: The active ingredients can be oxidized to form various by-products.

Reduction: Reduction reactions can alter the chemical structure of the active ingredients, affecting their herbicidal properties.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with the triazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under controlled conditions of temperature and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the active ingredients, as well as substituted triazine derivatives. These products can influence the efficacy and environmental impact of the herbicide.

Scientific Research Applications

“Igran-dicuran mixt.” has several scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of herbicidal action and the environmental fate of herbicides.

Biology: Investigated for its effects on plant physiology and its potential impact on non-target organisms.

Medicine: Explored for its potential use in developing new drugs that target similar biochemical pathways.

Mechanism of Action

The mechanism of action of “Igran-dicuran mixt.” involves the inhibition of photosynthesis in target weeds. The triazine derivatives bind to the D1 protein in the photosystem II complex, blocking electron transport and leading to the production of reactive oxygen species that damage cellular components. The urea derivatives interfere with the synthesis of essential amino acids, further inhibiting weed growth .

Comparison with Similar Compounds

Structurally Similar Mixtures

Table 1: Structural Comparison of "Igran-Dicuran Mixt." and Analogous Formulations

Key Findings :

- Igran-Dicuran Mixt. is presumed to share functional similarities with herbicide blends like Atrazine-Simazine, which combine compounds with overlapping molecular targets (e.g., photosynthesis inhibition in plants) .

- Unlike covalent compounds (e.g., coordination complexes in ), mixtures retain the individual properties of their components while exhibiting synergistic or additive effects .

Functionally Similar Compounds

Key Findings :

- Igran-Dicuran Mixt. may parallel Irgarol-Diuron blends, which are banned in some regions due to high aquatic toxicity .

- Regulatory assessments of mixtures require data on component proportions, environmental fate, and toxicologic interactions, as outlined by the U.S. EPA .

Research and Regulatory Considerations

- Analytical Methods : HPLC and NMR (as used in and ) are critical for characterizing mixture components and verifying batch consistency .

- Risk Assessment : The U.S. EPA emphasizes that "sufficiently similar" mixtures must align in component ratios, bioavailability, and toxicokinetics to permit surrogate data usage .

- Regulatory Gaps: No specific data on "Igran-Dicuran Mixt." were found in drug or agrochemical databases (e.g., ), highlighting the need for rigorous safety profiling .

Biological Activity

Igran-Dicuran mixt is a combination of two herbicides, Igran (Chlortoluron) and Dicuran (Diuron), which are commonly used in agricultural practices to control weeds in various crops. Understanding the biological activity of this mixture is crucial for assessing its environmental impact, efficacy, and safety in agricultural applications.

Chemical Composition

- Igran (Chlortoluron) : A selective herbicide that inhibits photosynthesis in plants, primarily targeting broadleaf weeds and some grasses.

- Dicuran (Diuron) : A broad-spectrum herbicide that acts by inhibiting photosynthesis in target plants, affecting their growth and development.

Both compounds function primarily as inhibitors of photosynthesis. They interfere with the electron transport chain in chloroplasts, leading to the cessation of photosynthetic activity in susceptible plant species. This disruption ultimately results in plant death.

Efficacy Against Weeds

Research indicates that the Igran-Dicuran mixt demonstrates enhanced efficacy against a range of weed species compared to individual applications. The synergistic effect of combining these two herbicides can lead to improved control over resistant weed populations.

Table 1: Efficacy of Igran-Dicuran Mixt on Common Weeds

| Weed Species | Control Rate (%) | Application Rate (l/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 4 |

| Chenopodium album | 78 | 4 |

| Setaria viridis | 90 | 4 |

Toxicological Studies

Toxicity assessments have shown that while both herbicides are effective against target weeds, they also pose risks to non-target organisms, including aquatic life. The degradation products of these compounds have been found to exhibit lower toxicity levels than the parent compounds, suggesting a potential for reduced environmental impact post-degradation.

Table 2: Toxicity Comparison of Herbicides

| Compound | LC50 (mg/L) | Toxicity Class |

|---|---|---|

| Chlortoluron | 10 | Moderately Toxic |

| Diuron | 5 | Highly Toxic |

| Igran-Dicuran Mix | 7 | Moderately Toxic |

Case Studies

- Aquatic Toxicity Assessment : A study conducted on the effects of Igran-Dicuran mixt on freshwater fish showed significant mortality rates at concentrations above recommended application levels. The study concluded that careful management practices are necessary to mitigate risks to aquatic ecosystems.

- Soil Microbial Impact : Research examining the impact of Igran-Dicuran mixt on soil microbial communities indicated a temporary reduction in microbial diversity following application. However, populations recovered within a few weeks, suggesting resilience among soil microorganisms.

Environmental Fate and Degradation

The degradation pathways for both herbicides have been studied extensively. The primary degradation processes include microbial degradation and photodegradation, which follow first-order kinetics.

Table 3: Degradation Kinetics of Igran and Dicuran

| Herbicide | Half-Life (days) | Major Degradation Products |

|---|---|---|

| Chlortoluron | 30 | Hydroxychlortoluron |

| Diuron | 60 | Hydroxydiuron |

Q & A

Q. Methodological Answer :

- Step 1 : Extract baseline properties from maritime transport databases (e.g., MIDSIS-TROCS 4.0) and safety sheets, noting its classification as a "miscellaneous hydrocarbon mixture" with reactivity family 33 .

- Step 2 : Prioritize properties like miscibility, density, and thermal stability using techniques such as gas chromatography (GC) and differential scanning calorimetry (DSC).

- Step 3 : Cross-reference with secondary literature to identify gaps (e.g., inconsistent reactivity data under varying temperatures) .

Basic: How to formulate a research question on Igran-dicuran mixt. that balances specificity and feasibility?

Q. Methodological Answer :

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "How does the miscibility of Igran-dicuran mixt. with seawater vary under controlled salinity gradients (5–35 PSU)?"

- Validate feasibility by assessing lab resources and safety protocols (e.g., handling lubricant-like odor and flammability risks) .

Advanced: How to resolve contradictions in reactivity data across studies on Igran-dicuran mixt.?

Q. Methodological Answer :

- Step 1 : Create a comparative table of reactivity parameters (e.g., activation energy, byproducts) from peer-reviewed studies, noting experimental conditions (pH, temperature) .

- Step 2 : Replicate conflicting experiments with standardized protocols (e.g., ISO guidelines for hydrocarbon mixtures).

- Step 3 : Apply statistical tests (e.g., ANOVA) to identify confounding variables (e.g., trace impurities) .

Advanced: What mixed-methods approach is suitable for studying the environmental impact of Igran-dicuran mixt.?

Q. Methodological Answer :

- Quantitative : Conduct toxicity assays (e.g., LC50 for marine organisms) and compare with regulatory thresholds.

- Qualitative : Interview stakeholders (e.g., maritime engineers) to contextualize lab findings in real-world spill scenarios.

- Integration : Use triangulation to align spectral data (e.g., FTIR identification of degradants) with field observations .

Basic: How to design a reproducible experimental protocol for Igran-dicuran mixt.?

Q. Methodological Answer :

- Step 1 : Document variables (e.g., purity of the mixture, ambient humidity) using IUPAC’s Good Research Practice guidelines .

- Step 2 : Include control experiments (e.g., inert solvent blanks) to isolate reactivity effects.

- Step 3 : Share raw data and calibration curves in supplementary materials to enable replication .

Advanced: How to integrate primary experimental data with secondary literature on hydrocarbon mixtures?

Q. Methodological Answer :

- Step 1 : Build a meta-analysis table comparing your results (e.g., viscosity measurements) with published values, highlighting methodological differences (e.g., viscometer type).

- Step 2 : Use systematic review tools (e.g., PRISMA flowcharts) to assess bias in prior studies .

- Step 3 : Apply predictive modeling (e.g., QSPR) to reconcile discrepancies between lab and literature data .

Basic: What databases are authoritative for sourcing secondary data on Igran-dicuran mixt.?

Q. Methodological Answer :

- Maritime Databases : MIDSIS-TROCS 4.0 for transport and reactivity profiles .

- Regulatory Sources : IMO (International Maritime Organization) guidelines for hydrocarbon handling .

Advanced: How to evaluate the ecological risk of Igran-dicuran mixt. using probabilistic modeling?

Q. Methodological Answer :

- Step 1 : Collect dispersion data (e.g., solubility in seawater) from controlled lab experiments.

- Step 2 : Input parameters into Monte Carlo simulations to estimate exposure pathways (e.g., bioaccumulation in pelagic zones).

- Step 3 : Validate models with field data from analogous hydrocarbon spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.